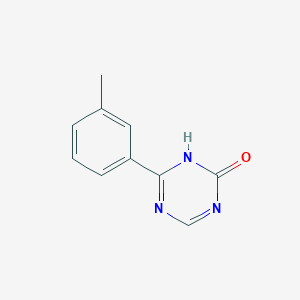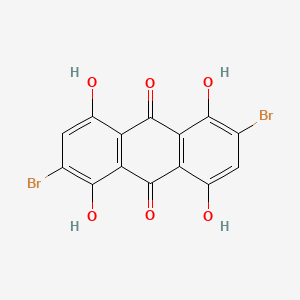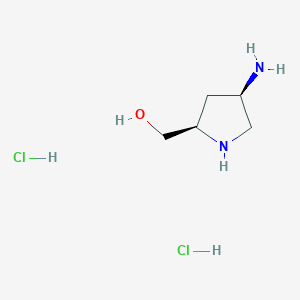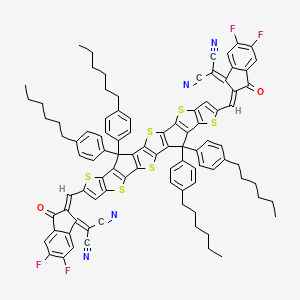
F8IC/Ixic-4F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
F8IC/Ixic-4F is a fused-ring electron acceptor with a lower bandgap and higher electron mobility. This compound has gained significant attention in the field of organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) due to its unique properties, including high thermal stability and efficient charge transport .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction conditions typically involve:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include small molecule acceptors and amino group donors.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the successful formation of the fused molecule.
Purification: The final product is purified using techniques such as column chromatography to obtain high-purity F8IC/Ixic-4F.
Industrial Production Methods
In industrial settings, the production of this compound involves scaling up the synthetic routes while maintaining strict quality control measures. The process includes:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of starting materials and reagents.
Automation: Implementing automated systems for precise control of reaction conditions.
Quality Control: Conducting rigorous quality control tests to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
F8IC/Ixic-4F undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: Substitution reactions involve the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of this compound.
Aplicaciones Científicas De Investigación
F8IC/Ixic-4F has a wide range of scientific research applications, including:
Organic Photovoltaics (OPVs): The compound is used as an electron acceptor in OPVs, contributing to high power conversion efficiencies and improved device performance.
Organic Field-Effect Transistors (OFETs): This compound is utilized in OFETs due to its high electron mobility and thermal stability.
Photodetectors: The compound is employed in photodetectors for its ability to achieve high sensitivity and ultrafast response speeds.
Biochemical Detection: this compound is used in biochemical detection applications due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which F8IC/Ixic-4F exerts its effects involves:
Charge Transport: The compound facilitates efficient charge transport due to its high electron mobility.
Molecular Targets: this compound interacts with specific molecular targets in OPVs and OFETs, enhancing device performance.
Pathways Involved: The pathways involved include electron transfer and charge separation, which are critical for the functioning of OPVs and OFETs.
Comparación Con Compuestos Similares
F8IC/Ixic-4F can be compared with other similar compounds, such as:
Uniqueness
This compound stands out due to its enhanced thermal stability and efficient charge transport, making it a preferred choice for high-performance OPVs and OFETs .
Propiedades
Fórmula molecular |
C94H76F4N4O2S6 |
|---|---|
Peso molecular |
1562.0 g/mol |
Nombre IUPAC |
2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C94H76F4N4O2S6/c1-5-9-13-17-21-53-25-33-59(34-26-53)93(60-35-27-54(28-36-60)22-18-14-10-6-2)79-85-75(43-63(105-85)41-69-77(57(49-99)50-100)65-45-71(95)73(97)47-67(65)83(69)103)107-87(79)89-81(93)91-92(109-89)82-90(110-91)88-80(86-76(108-88)44-64(106-86)42-70-78(58(51-101)52-102)66-46-72(96)74(98)48-68(66)84(70)104)94(82,61-37-29-55(30-38-61)23-19-15-11-7-3)62-39-31-56(32-40-62)24-20-16-12-8-4/h25-48H,5-24H2,1-4H3/b69-41+,70-42+ |
Clave InChI |
BFLJLAVYRNEQEZ-NUXUHFSFSA-N |
SMILES isomérico |
CCCCCCC1=CC=C(C=C1)C2(C3=C(SC4=C3SC5=C4C(C6=C5SC7=C6SC(=C7)/C=C\8/C(=O)C9=CC(=C(C=C9C8=C(C#N)C#N)F)F)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=C2C2=C(S1)C=C(S2)/C=C\1/C(=O)C2=CC(=C(C=C2C1=C(C#N)C#N)F)F)C1=CC=C(C=C1)CCCCCC |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC)C1=C(S7)C=C(S1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)SC1=C3SC(=C1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)C1=CC=C(C=C1)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


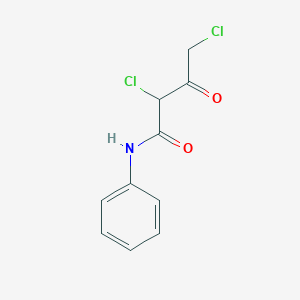
![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)


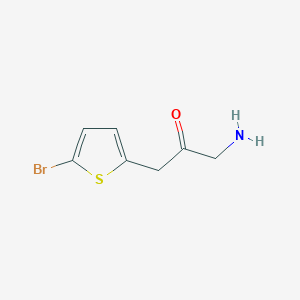
![3-(6-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B15251823.png)
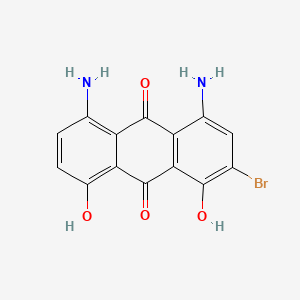
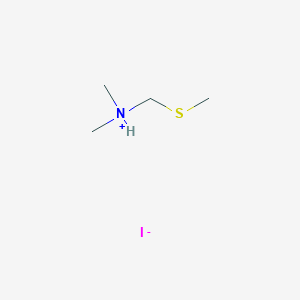
![Benzamide, N-[(2-nitrofluoren-9-ylidene)methyl]-](/img/structure/B15251837.png)
